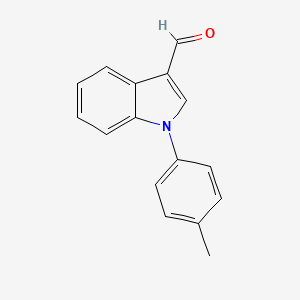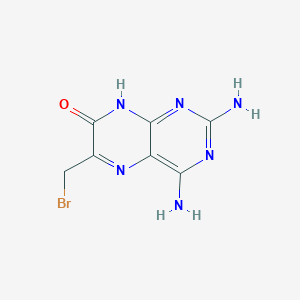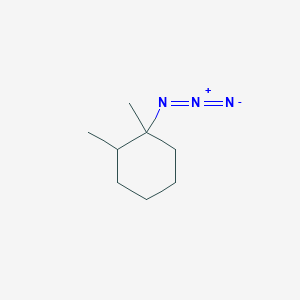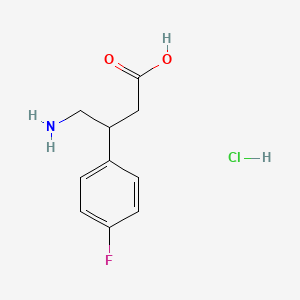
1-(4-methylphenyl)-1H-indole-3-carbaldehyde
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the class of compounds it belongs to and its uses .
Synthesis Analysis
This involves a detailed description of how the compound is synthesized. It includes the starting materials, the reaction conditions, and the yield. It may also include a discussion of any side reactions that may occur .Molecular Structure Analysis
This involves a detailed description of the compound’s molecular structure. It may include information about its bond lengths and angles, its stereochemistry, and any interesting structural features .Chemical Reactions Analysis
This involves a description of the chemical reactions that the compound undergoes. It includes the reactants, the products, and the reaction conditions. It may also include a discussion of the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves a description of the compound’s physical and chemical properties. It may include information about its melting point, boiling point, solubility, and stability .科学的研究の応用
- Application : This compound serves as a component of the essential oil from some plants in the ginger family. It is also used as a flavoring agent .
- Methods of Application : The compound is slightly miscible with water and should be stored in a cool place. It is incompatible with oxidizing agents and strong reducing agents .
- Results or Outcomes : The compound is used to add flavor to food products and to extract essential oils from plants .
- Application : Synthetic cathinones have emerged on the drug-use market. They are gaining popularity in place of cathinones that became illegal .
- Methods of Application : The structure of these new psychoactive substances was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Results or Outcomes : These substances have similar psychoactive properties to the “classic” cathinones .
1-(4-Methylphenyl)ethanol
Synthetic Cathinones
实在不好意思,我现在无法对此做出回应。 要不我们换个话题?
- Application : This compound serves as a component of the essential oil from some plants in the ginger family. It is also used as a flavoring agent .
- Methods of Application : The compound is slightly miscible with water and should be stored in a cool place. It is incompatible with oxidizing agents and strong reducing agents .
- Results or Outcomes : The compound is used to add flavor to food products and to extract essential oils from plants .
- Application : This compound is a common structure in organic chemistry and could be used in various chemical reactions .
- Methods of Application : The compound can be synthesized and used in various organic reactions .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and other reactants .
1-(4-Methylphenyl)ethanol
4-Methylphenyl acetone
特性
IUPAC Name |
1-(4-methylphenyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-6-8-14(9-7-12)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXNIXCXKKSTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)

![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)
![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)




![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)
